5-Amino-3-[4-(3-methylbutoxy)phenyl]-5-oxopentanoic acid
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Overview
Description
5-AMINO-3-[4-(ISOPENTYLOXY)PHENYL]-5-OXOPENTANOIC ACID is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a phenyl ring substituted with an isopentyloxy group, and a pentanoic acid moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-[4-(ISOPENTYLOXY)PHENYL]-5-OXOPENTANOIC ACID can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents such as chloroform and polar groups like N-methylpyrrolidone in anhydrous ammonia .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-3-[4-(ISOPENTYLOXY)PHENYL]-5-OXOPENTANOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as sulfuryl chloride to form sulfoxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Sulfuryl chloride in chloroform.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include sulfoxides, reduced derivatives, and substituted amino compounds. These products can be further utilized in various applications, including medicinal chemistry and material science.
Scientific Research Applications
5-AMINO-3-[4-(ISOPENTYLOXY)PHENYL]-5-OXOPENTANOIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-AMINO-3-[4-(ISOPENTYLOXY)PHENYL]-5-OXOPENTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in disease progression . For example, it may inhibit kinases or other signaling proteins, leading to altered cellular functions and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share the amino group and are used in medicinal chemistry for their biological activities.
Phenyl pyrazoles: Known for their pesticidal activity and used in agricultural applications.
Amino acids: Structurally similar due to the presence of the amino and carboxylic acid groups.
Uniqueness
5-AMINO-3-[4-(ISOPENTYLOXY)PHENYL]-5-OXOPENTANOIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isopentyloxy group on the phenyl ring enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C16H23NO4 |
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Molecular Weight |
293.36 g/mol |
IUPAC Name |
5-amino-3-[4-(3-methylbutoxy)phenyl]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-11(2)7-8-21-14-5-3-12(4-6-14)13(9-15(17)18)10-16(19)20/h3-6,11,13H,7-10H2,1-2H3,(H2,17,18)(H,19,20) |
InChI Key |
QZFXAOHLKWXQTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(CC(=O)N)CC(=O)O |
Origin of Product |
United States |
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